2-Fluorophenethylisocyanide

Physicochemical characterization Isomer comparison Purification and handling

2-Fluorophenethylisocyanide (CAS 730964-62-2), systematically named 1-fluoro-2-(2-isocyanoethyl)benzene, is an ortho-fluorinated arylalkyl isocyanide with the molecular formula C₉H₈FN and a molecular weight of 149.16 g/mol. This compound belongs to the phenethylisocyanide class and features a distinctive ortho-fluorine substitution on the aromatic ring, positioning the electronegative fluorine atom proximal to the ethyl-isocyanide side chain.

Molecular Formula C9H8FN
Molecular Weight 149.16 g/mol
CAS No. 730964-62-2
Cat. No. B1597057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorophenethylisocyanide
CAS730964-62-2
Molecular FormulaC9H8FN
Molecular Weight149.16 g/mol
Structural Identifiers
SMILES[C-]#[N+]CCC1=CC=CC=C1F
InChIInChI=1S/C9H8FN/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2
InChIKeySUKNCHUYYFFYEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluorophenethylisocyanide (CAS 730964-62-2): Ortho-Fluorinated Isocyanide Building Block for Multicomponent and Coordination Chemistry


2-Fluorophenethylisocyanide (CAS 730964-62-2), systematically named 1-fluoro-2-(2-isocyanoethyl)benzene, is an ortho-fluorinated arylalkyl isocyanide with the molecular formula C₉H₈FN and a molecular weight of 149.16 g/mol [1]. This compound belongs to the phenethylisocyanide class and features a distinctive ortho-fluorine substitution on the aromatic ring, positioning the electronegative fluorine atom proximal to the ethyl-isocyanide side chain. As a fluorinated isocyanide, it exhibits the characteristic dual reactivity of the isocyano group — nucleophilic at carbon and electrophilic at nitrogen — while the fluorine substituent modulates electronic properties through its strong -I (inductive) effect, increasing the electrophilicity of the isocyanide carbon relative to non-fluorinated analogs [2]. The compound is typically supplied as a colorless liquid (density ~1.09 g/cm³, boiling point ~194–195 °C, melting point ~−27 °C) and serves as a versatile synthetic intermediate in isocyanide-based multicomponent reactions (e.g., Ugi and Passerini), coordination chemistry, and medicinal chemistry building block applications [1][2].

Why 2-Fluorophenethylisocyanide Cannot Be Casually Replaced by Its Meta, Para, or Non-Fluorinated Analogs


Despite sharing the same molecular formula (C₉H₈FN) and nearly identical molecular weight with its positional isomers, the ortho-fluorine substitution pattern in 2-fluorophenethylisocyanide confers measurable physicochemical differences that preclude indiscriminate substitution. The ortho-fluorine atom introduces a unique combination of steric proximity, through-space electronic effects, and altered intermolecular interactions relative to the meta (3-fluoro) and para (4-fluoro) isomers [1]. Compared to the non-fluorinated parent phenethylisocyanide (CAS 59795-89-0, MW 131.17), the fluorine atom provides a ¹⁹F NMR spectroscopic handle for real-time reaction monitoring — a capability entirely absent in the hydrogen analog — while reducing lipophilicity (LogP ~1.52 vs. ~2.5 for the parent) [2]. Substitution with a different positional isomer alters the electronic environment at the isocyanide reaction center, potentially changing reaction rates, regioselectivity, and product distributions in multicomponent reactions. The quantitative evidence below substantiates these differentiation dimensions and guides scientific selection.

2-Fluorophenethylisocyanide (730964-62-2) — Quantified Differentiation Evidence Against Closest Analogs


Density and Boiling Point Differentiation: Ortho-Fluorine Increases Intermolecular Cohesion Relative to Meta Isomer

The ortho-fluorine substitution in 2-fluorophenethylisocyanide results in a higher density (1.09 g/cm³) and a higher boiling point (194–195 °C) compared to the meta-fluorinated isomer 3-fluorophenethylisocyanide (density 0.99 g/mL, boiling point 184–186 °C). These differences, while modest, are reproducible across database sources and are consistent with stronger dipole–dipole interactions when the electronegative fluorine is positioned ortho to the ethyl-isocyanide side chain.

Physicochemical characterization Isomer comparison Purification and handling

Lipophilicity Modulation: Ortho-Fluorine Reduces LogP by ~1 Unit Versus Non-Fluorinated Phenethylisocyanide

2-Fluorophenethylisocyanide has a computed LogP of 1.52, substantially lower than that of the non-fluorinated parent phenethylisocyanide (LogP estimated at ~2.5 based on structural analogs and database entries). This approximately 1-unit LogP reduction reflects the well-established effect of aryl fluorine substitution in medicinal chemistry, where fluorine is employed as a bioisosteric modifier to reduce lipophilicity and improve metabolic stability without introducing a hydrogen-bond donor.

Drug discovery ADME optimization Lipophilicity tuning

¹⁹F NMR Reaction Monitoring Capability: A Spectroscopic Handle Absent in Non-Fluorinated Phenethylisocyanide

The fluorine atom in 2-fluorophenethylisocyanide serves as an intrinsic ¹⁹F NMR probe, enabling real-time, non-destructive monitoring of reactions including multicomponent condensations (Ugi, Passerini) and metal–isocyanide coordination events. Fluorinated isocyanides permit tracking of reaction progress, intermediate formation, and product distribution via ¹⁹F NMR without the need for isotopic labeling or derivatization. This capability is entirely absent in the non-fluorinated parent phenethylisocyanide (C₉H₉N, no fluorine). The ortho-positioning of fluorine places it in close spatial proximity to the reactive isocyanide group, potentially providing enhanced sensitivity of ¹⁹F chemical shift perturbations upon isocyanide reaction compared to para-substituted isomers. [1][2]

Reaction monitoring ¹⁹F NMR spectroscopy Coordination chemistry

Electronic Modulation of Isocyanide Reactivity: Fluorinated Isocyanides Exhibit Altered σ-Donor/π-Acid Ratios

The introduction of fluorine into aryl isocyanides, including the 2-fluorophenethyl scaffold, modulates the σ-donor/π-acid ratio of the isocyanide ligand toward transition metal centers. Carpenter et al. (2015) demonstrated that polyfluorinated aryl isocyanides display lower σ-donor/π-acid ratios compared to non-fluorinated aryl isocyanides, as quantified by carbonyl ¹³C NMR chemical shifts (δCO) and Cotton-Kraihanzel force constants (kCO) in Cr(CNR)(CO)₅ complexes. While direct data for 2-fluorophenethylisocyanide specifically are not reported in this study, the class-level trend is well-established: fluorination attenuates σ-donation and enhances π-acidity relative to non-fluorinated analogs. The ortho position of the fluorine may provide a more pronounced electronic effect due to through-space interactions with the ethyl-isocyanide moiety. [1][2]

Isocyanide reactivity Organometallic chemistry Multicomponent reactions

Physical State Differentiation: Ortho Isomer Is Liquid at Room Temperature While Meta Isomer Is Reported as Solid

2-Fluorophenethylisocyanide (ortho isomer) is a liquid at ambient temperature with a melting point of approximately −27 °C, as reported in ChemBK. In contrast, the meta isomer 3-fluorophenethylisocyanide (CAS 730964-63-3) is described as a solid at room temperature by Santa Cruz Biotechnology and Aladdin Scientific. This physical form difference — liquid vs. solid — has practical consequences for weighing, dissolution, and automated liquid handling in parallel synthesis workflows. The para isomer 4-fluorophenethylisocyanide (CAS 244221-04-3) is also described as a colorless liquid, suggesting that the meta substitution uniquely raises the melting point above ambient temperature.

Physical form Handling and formulation Isomer comparison

Optimal Application Scenarios for 2-Fluorophenethylisocyanide Based on Quantified Differentiation Evidence


Isocyanide-Based Multicomponent Reaction (Ugi/Passerini) Building Block Requiring ¹⁹F NMR Reaction Monitoring

When developing or optimizing Ugi four-component or Passerini three-component reactions, 2-fluorophenethylisocyanide provides the critical advantage of intrinsic ¹⁹F NMR monitoring capability. This allows real-time tracking of isocyanide consumption without reaction quenching or external probes — a capability completely absent in non-fluorinated phenethylisocyanide. The ortho-fluorine position may provide enhanced chemical shift sensitivity to changes at the isocyanide reaction center compared to para-substituted analogs, as demonstrated in the general class of fluorinated isocyanides by Claude et al. (2023) [1]. This application is particularly valuable in medicinal chemistry library synthesis where reaction optimization speed directly impacts project timelines.

Metal-Isocyanide Coordination Chemistry Leveraging Modulated σ-Donor/π-Acid Electronic Properties

For researchers synthesizing transition metal-isocyanide complexes (e.g., Re, Tc, Cr, Mo, or Co systems), 2-fluorophenethylisocyanide offers an electronically tuned isocyanide ligand with attenuated σ-donor/π-acid ratio relative to non-fluorinated aryl isocyanides. As established by Carpenter et al. (2015), fluorinated aryl isocyanides display quantifiably different electronic influences on metal centers [2]. The ortho-fluorine positioning places the electronegative substituent proximal to the coordinating isocyanide, potentially providing a sterically compact yet electronically significant modulation that differs from para-fluorinated analogs. The ¹⁹F NMR handle additionally enables monitoring of ligand exchange kinetics and complex formation.

Drug Discovery Building Block Requiring Reduced Lipophilicity with Retention of Isocyanide Reactivity

In drug discovery programs where the phenethylamine scaffold is employed, 2-fluorophenethylisocyanide serves as a strategic building block that introduces a ~1-unit LogP reduction (LogP ~1.52 vs. ~2.5 for non-fluorinated phenethylisocyanide) while retaining the versatile isocyanide functionality for multicomponent diversification . This lipophilicity modulation aligns with established medicinal chemistry principles where fluorine substitution improves metabolic stability and modulates ADME properties without introducing hydrogen-bond donors. The ortho substitution pattern may additionally influence the conformation of the ethyl linker, potentially affecting target binding when incorporated into bioactive molecules.

Automated Parallel Synthesis and High-Throughput Experimentation Workflows

The liquid physical state of 2-fluorophenethylisocyanide at ambient temperature (mp ~ −27 °C, density 1.09 g/cm³) makes it directly compatible with automated liquid handling systems and gravimetric dispensing platforms used in high-throughput parallel synthesis . In contrast, the meta isomer 3-fluorophenethylisocyanide is reported as a solid, requiring pre-dissolution steps that introduce solvent constraints and potential weighing inaccuracies for small-scale reactions . For laboratories running 96- or 384-well plate-based Ugi reaction screens, this physical form distinction alone can determine workflow efficiency and reproducibility.

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